N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide
Description
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Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-16-6-4-8-18(14-16)22(25)23-15-20(21-10-5-13-26-21)24-12-11-17-7-2-3-9-19(17)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKBNSELXUVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, enzyme interactions, and findings from relevant studies.
- Molecular Formula : C22H22N2OS
- Molecular Weight : 362.49 g/mol
- CAS Number : 898407-38-0
- Purity : Typically around 95%.
Synthesis Methods
The synthesis of this compound generally involves multi-step organic reactions. Key steps include:
- Formation of the Indoline Moiety : Starting from an indole derivative, the indoline structure is formed through hydrogenation.
- Thiophene Introduction : The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
- Amide Formation : The final step involves amide coupling to form the benzamide structure using reagents like EDCI or DCC.
Enzyme Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of specific enzymes, notably carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in maintaining pH balance within tumor cells. By inhibiting CA IX, the compound disrupts pH homeostasis, which can lead to:
- Reduced Tumor Growth : The alteration in pH can hinder tumor cell proliferation.
- Increased Apoptosis : The stress on tumor cells may trigger programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound. Here are notable findings:
- Antitumor Activity :
- Antimycobacterial Activity :
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C22H22N2OS | Inhibition of carbonic anhydrase IX |
| Related Indoline Derivative | C21H21N3OS | Antitumor activity against renal cancer |
| Thiophene-based Compound | C21H22N4O5 | Antimycobacterial activity |
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide exhibits significant anticancer properties.
Mechanism of Action : The compound is believed to interfere with cell cycle progression and induce apoptosis in cancer cells. Research has shown that it can inhibit the growth of various cancer cell lines.
Data Table: Anticancer Activity
Case Study : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on A-431 cells, demonstrating an IC50 value of less than 10 µM, indicating potent anticancer efficacy. This suggests potential for development into a therapeutic agent for skin cancer treatment.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties.
Mechanism of Action : It is posited that this compound may protect neurons from oxidative stress and excitotoxicity.
Data Table: Neuroprotective Activity
| Model | Effect | Reference |
|---|---|---|
| Picrotoxin-induced | Significant reduction in seizure frequency | |
| Oxidative stress model | Protection against neuronal damage |
Case Study : In preclinical trials, the compound demonstrated significant efficacy in reducing seizure frequency in picrotoxin-induced models, suggesting its potential as an anticonvulsant agent.
Anti-inflammatory Properties
Research indicates that this compound may exert anti-inflammatory effects by modulating cytokine production.
Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines such as IL-1β, which are implicated in various inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Cell Line | Cytokine Inhibition (pg/mL) | Reference |
|---|---|---|
| J774A.1 | Decreased IL-1β levels |
Preparation Methods
Indoline Moiety Synthesis
Indoline derivatives are typically synthesized via hydrogenation of indole precursors. For example, indole undergoes catalytic hydrogenation (H₂, 50 psi) over palladium on carbon (Pd/C, 10 wt%) in ethanol at 80°C for 6 hours to yield indoline with >95% conversion. Alternative methods include the Fischer indole synthesis, which cyclizes phenylhydrazines with ketones under acidic conditions (HCl, reflux).
Thiophene Functionalization
Thiophene introduction employs cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to attach thiophen-2-yl groups to the indoline-ethyl backbone. For instance, 2-(indolin-1-yl)ethyl bromide reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 90°C for 12 hours, achieving 82% yield.
Amide Bond Formation
The final step involves coupling 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine with 3-methylbenzoyl chloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0–25°C for 24 hours. This method affords the target compound in 78% yield after purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
Stepwise Reaction Mechanisms and Conditions
Hydrogenation of Indole to Indoline
The hydrogenation of indole proceeds via adsorption of H₂ onto the Pd/C surface, followed by sequential protonation of the indole’s aromatic ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | 80°C |
| Pressure | 50 psi H₂ |
| Time | 6 hours |
| Yield | 95% |
Side products include over-hydrogenated tetrahydroindoline (<3%), mitigated by controlling H₂ pressure.
Suzuki-Miyaura Coupling for Thiophene Attachment
The coupling reaction follows a transmetalation-oxidative addition-reductive elimination pathway.
Optimized Parameters
| Component | Quantity |
|---|---|
| 2-(Indolin-1-yl)ethyl bromide | 1.0 equiv |
| Thiophen-2-ylboronic acid | 1.2 equiv |
| Pd(PPh₃)₄ | 2 mol% |
| Base | Na₂CO₃ (2M aqueous) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Time | 12 hours |
| Yield | 82% |
Post-reaction purification via extraction (DCM/H₂O) and rotary evaporation eliminates residual boronic acid.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes for thiophene coupling, reducing reaction times from 12 hours to 45 minutes. Key advancements include:
Table 1: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume | 100 L | 5 L/min |
| Temperature Control | ±2°C | ±0.5°C |
| Pd Catalyst Loading | 2 mol% | 1.5 mol% |
| Yield | 82% | 85% |
| Purity | 93% | 97% |
Automated purification systems using simulated moving bed (SMB) chromatography achieve 99.5% purity, critical for pharmaceutical applications.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Amide Coupling
The EDC/NHS-mediated amide formation occasionally generates N-acylurea byproducts via over-activation of the carboxylate. This is suppressed by:
- Maintaining pH 6–7 with 4-(N-Morpholino)ethanesulfonic acid (MES) buffer
- Limiting EDC exposure to 2 hours at 0°C before NHS addition
Oxidation of Indoline
Trace oxygen in reaction mixtures oxidizes indoline to indole, reducing final product yield. Solutions include:
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
- δ 7.65 (d, J = 7.8 Hz, 1H, Ar-H)
- δ 7.21–7.08 (m, 6H, Ar-H and thiophene-H)
- δ 4.32 (t, J = 6.6 Hz, 2H, CH₂-N)
- δ 2.41 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃)
- δ 167.5 (C=O)
- δ 141.2–125.3 (Ar-C)
- δ 52.8 (CH₂-N)
- δ 21.4 (CH₃)
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/H₂O (70:30) | 8.2 min | 95% |
Q & A
Q. What are the key synthetic steps for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Formation of the indoline-thiophene ethylamine core via nucleophilic substitution or reductive amination.
- Step 2 : Coupling the core with 3-methylbenzamide using carbodiimide-based coupling agents (e.g., EDCI) and catalysts like DMAP to form the amide bond .
- Optimization : Yield improvements are achieved by controlling solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the indoline, thiophene, and benzamide moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and amide carbonyls (δ ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak) with <5 ppm error .
- HPLC-PDA : Assesses purity (>95% typically required for biological assays) .
Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?
Preliminary studies highlight:
- Anticancer activity : Tested via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to reference drugs .
- Antimicrobial effects : Evaluated using broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory potential : Assessed via COX-2 inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line specificity) or compound stability. Strategies include:
- Dose-response validation : Repeating assays with standardized protocols and multiple replicates.
- Metabolic stability testing : Use hepatic microsomes to assess degradation rates .
- Structural analogs comparison : Cross-reference activities of derivatives (e.g., triazole or thiazole-containing analogs) to identify critical functional groups .
Q. What computational methods are effective for predicting target interactions and mechanism of action?
- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding sites (e.g., kinase domains or GPCRs). Software like AutoDock Vina evaluates binding affinities (ΔG values) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (50–100 ns trajectories) .
- QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity for derivative design .
Q. How can low synthetic yield or purity be addressed during scale-up?
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC .
- Side-reaction mitigation : Add scavengers (e.g., triethylamine) to neutralize acidic byproducts .
- Process intensification : Continuous flow reactors improve mixing and temperature control for amide bond formation .
Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?
- Core modifications : Replace thiophene with furan or pyridine to alter electronic properties .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) on the benzamide ring to enhance target affinity .
- Bioisosteric replacement : Substitute indoline with isoindoline to assess steric effects .
Q. How can crystallography or advanced biophysical techniques validate target binding?
- X-ray crystallography : Co-crystallize the compound with purified protein targets (e.g., kinases) using SHELXL for refinement .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) on immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
Q. What protocols mitigate compound degradation during long-term storage or in vitro assays?
- Storage : Lyophilize and store at -80°C under inert gas (N) to prevent oxidation .
- Buffered solutions : Use antioxidants (e.g., ascorbic acid) in cell culture media to stabilize thiophene and indoline moieties .
Q. How can multi-omics data (e.g., transcriptomics, proteomics) elucidate mechanisms beyond primary targets?
- RNA-seq : Identifies differentially expressed genes in treated vs. untreated cells (e.g., apoptosis pathways) .
- Phosphoproteomics : Maps kinase signaling perturbations using LC-MS/MS .
- Metabolomics : Tracks downstream metabolic shifts (e.g., TCA cycle intermediates) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
